molecular formula C20H18ClNO3S B15056161 Ethyl 2-((3-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Ethyl 2-((3-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B15056161
M. Wt: 387.9 g/mol
InChI Key: BKKJBYXOUQHMBQ-UHFFFAOYSA-N
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Description

Ethyl 2-((3-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C20H18ClNO3S and its molecular weight is 387.9 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-((3-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its antibacterial, antifungal, and antitumor properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H18ClNO3S and a molecular weight of 387.9 g/mol. Its structure includes an ethyl ester group, a chlorobenzyl ether, and a thiazole moiety. The thiazole ring is particularly significant, as compounds containing this structure are often associated with notable biological activities.

PropertyValue
Molecular FormulaC20H18ClNO3S
Molecular Weight387.9 g/mol
IUPAC NameThis compound

Antibacterial Activity

Research indicates that compounds with thiazole rings exhibit significant antibacterial properties. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are comparable to established antibacterial agents.

Case Study:
A study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The results demonstrated that the compound exhibited MIC values in the range of 4.69 to 22.9 µM against common pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound also demonstrates antifungal properties, making it a candidate for further research in treating fungal infections. The presence of the thiazole moiety enhances its efficacy against fungi.

Research Findings:
In vitro studies have shown that this compound exhibits antifungal activity against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Antitumor Activity

The antitumor potential of this compound is another area of interest. Thiazole derivatives are known to inhibit pathways involved in cell proliferation and survival, which is crucial in cancer treatment.

Mechanism of Action:
this compound may exert its antitumor effects by inhibiting specific enzymes or pathways related to tumor growth. Molecular docking studies suggest that it binds effectively to targets involved in cancer cell metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Methylthiazole Contains thiazole ringAntibacterial, antifungal
3-Chlorobenzoic Acid Contains chlorobenzeneAnti-inflammatory
Ethyl 4-(chlorobenzoyloxy)benzoate Similar ester structureAntitumor activity

This compound stands out due to its combination of both an ether and an ester functional group, which may enhance its bioactivity compared to simpler analogs .

Properties

Molecular Formula

C20H18ClNO3S

Molecular Weight

387.9 g/mol

IUPAC Name

ethyl 2-[(3-chlorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C20H18ClNO3S/c1-3-24-20(23)17-10-15(18-12-26-13(2)22-18)7-8-19(17)25-11-14-5-4-6-16(21)9-14/h4-10,12H,3,11H2,1-2H3

InChI Key

BKKJBYXOUQHMBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)C)OCC3=CC(=CC=C3)Cl

Origin of Product

United States

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